N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide
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Description
“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide” is a chemical compound used in scientific research. It’s a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . The compound is known for its versatility, which allows for diverse applications, enhancing studies in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor, preventing dopamine from attaching and triggering a response. This inhibition alters the normal functioning of the receptor, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The Dopamine D2 receptor is part of the dopaminergic pathways in the brain, which are involved in motor control, reward, and numerous other functions. By inhibiting the D2 receptor, the compound disrupts these pathways, potentially leading to changes in motor control, mood, and other dopamine-dependent processes .
Result of Action
The inhibition of the Dopamine D2 receptor can have various effects at the molecular and cellular level, depending on the specific context and the other signaling pathways involved. In some cases, this could lead to reduced motor activity, changes in reward learning, or alterations in behavior .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-21-17-14-16(23-28(25,26)13-12-15-6-2-1-3-7-15)10-11-19(17)27-20-9-5-4-8-18(20)22-21/h1-11,14,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTIVGWEYVJNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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